molecular formula C8H7NOS B6246162 5-methoxy-2-sulfanylbenzonitrile CAS No. 939970-70-4

5-methoxy-2-sulfanylbenzonitrile

Cat. No.: B6246162
CAS No.: 939970-70-4
M. Wt: 165.2
InChI Key:
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Description

5-methoxy-2-sulfanylbenzonitrile: is an organic compound with the molecular formula C8H7NOS It is characterized by a methoxy group (-OCH3) at the fifth position, a sulfanyl group (-SH) at the second position, and a nitrile group (-CN) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-methoxy-2-sulfanylbenzonitrile can be achieved through several methods. One common approach involves the following steps:

    Starting Material: Begin with 5-methoxybenzonitrile.

    Thiol Addition: Introduce a thiol group using a thiolation reaction. This can be done by reacting 5-methoxybenzonitrile with a thiolating agent such as thiourea in the presence of a base like sodium hydroxide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include:

    Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.

    Continuous Flow Reactors: Implementing continuous flow chemistry to improve efficiency and scalability.

    Optimization of Reaction Parameters: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

5-methoxy-2-sulfanylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: 5-methoxy-2-sulfinylbenzonitrile, 5-methoxy-2-sulfonylbenzonitrile.

    Reduction: 5-methoxy-2-sulfanylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.

Biology:

    Biochemical Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Drug Development: Used as a scaffold for the development of new drug candidates.

Industry:

    Materials Science: Incorporated into the design of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Manufacturing: Employed in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-2-sulfanylbenzonitrile depends on its specific application

    Enzyme Inhibition: The sulfanyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Redox Reactions: The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling.

Comparison with Similar Compounds

    5-methoxy-2-aminobenzonitrile: Similar structure but with an amino group instead of a sulfanyl group.

    5-methoxy-2-hydroxybenzonitrile: Contains a hydroxyl group instead of a sulfanyl group.

    5-methoxy-2-methylbenzonitrile: Features a methyl group instead of a sulfanyl group.

Uniqueness:

5-methoxy-2-sulfanylbenzonitrile is unique due to the presence of both a methoxy and a sulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications. The sulfanyl group, in particular, provides opportunities for redox chemistry and covalent interactions with biological targets, setting it apart from similar compounds.

Properties

CAS No.

939970-70-4

Molecular Formula

C8H7NOS

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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